Kinase Binding Profile: High-Affinity MLKL Interaction vs. TrkA Potency in 4-(Morpholin-4-yl)-N-(pyridin-2-ylmethyl)aniline
This compound demonstrates high-affinity binding to human MLKL (mixed lineage kinase domain-like protein) with a reported dissociation constant (Kd) of less than 10 nM in kinase assays using kinase-tagged T7 phage strains [1]. In parallel, it exhibits nanomolar inhibitory activity against TrkA, with an IC50 of 5.20 nM determined via both Omnia Kinase Assay and ELISA-based methods [2]. Importantly, the compound shows no significant binding to receptor-interacting serine/threonine-protein kinases 1 and 3 (Kd >30,000 nM), indicating a degree of selectivity within the kinase family [1]. This differential activity profile distinguishes it from analogs that may exhibit broader or narrower kinase inhibition.
| Evidence Dimension | Kinase binding/inhibition |
|---|---|
| Target Compound Data | Kd <10 nM (MLKL); IC50 5.20 nM (TrkA); Kd >30,000 nM (RIPK1/RIPK3) |
| Comparator Or Baseline | Baseline: Kd >30,000 nM for RIPK1/RIPK3 (same assay platform); cross-study: TrkA IC50 5.20 nM |
| Quantified Difference | >3,000-fold selectivity between MLKL and RIPK1/RIPK3; distinct nanomolar potency at TrkA |
| Conditions | Kinase assays with kinase-tagged T7 phage strains (MLKL/RIPK); Omnia Kinase Assay/ELISA (TrkA) |
Why This Matters
This dual-target nanomolar activity profile against MLKL and TrkA, contrasted with inactivity against RIPK1/RIPK3, defines a specific biochemical fingerprint that guides experimental design in necroptosis and neurotrophin signaling studies.
- [1] BindingDB. (n.d.). BDBM725530: Affinity Data for Mixed Lineage Kinase Domain-like Protein (MLKL) and RIPK1/RIPK3. View Source
- [2] BindingDB. (n.d.). BDBM136634: Affinity Data for High Affinity Nerve Growth Factor Receptor (TrkA). View Source
